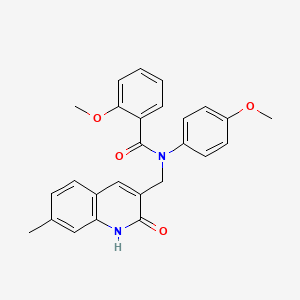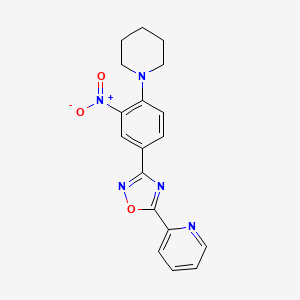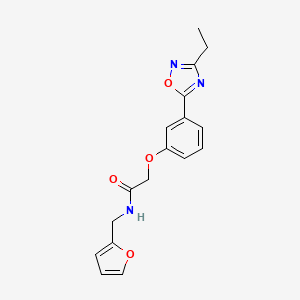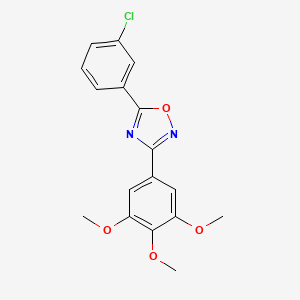
5-(3-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, commonly known as CTO, is a heterocyclic compound that is widely used in scientific research. It is a member of the oxadiazole family of compounds, which are known for their diverse biological activities. CTO has been studied extensively for its potential applications in drug discovery, as well as for its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of CTO is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which play a key role in inflammation. CTO has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CTO has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. CTO has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. In addition, CTO has been found to have neuroprotective effects, and may have potential in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the key advantages of using CTO in lab experiments is its diverse range of biological activities. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a useful tool for studying a variety of biological processes. However, one of the limitations of using CTO is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are a number of potential future directions for research on CTO. One area of interest is the development of new synthetic methods for CTO, which could improve its purity and yield. Another area of interest is the study of CTO's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CTO, which could lead to the development of new drugs with improved efficacy and fewer side effects.
Synthesis Methods
CTO can be synthesized through a variety of methods, including the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride, followed by reaction with 3-chloroaniline. Another method involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide with phosphorus oxychloride and 3-chloroaniline. The purity of the synthesized CTO can be confirmed using analytical techniques such as NMR and HPLC.
Scientific Research Applications
CTO has been widely studied for its potential applications in drug discovery. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. CTO has also been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-(3-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-21-13-8-11(9-14(22-2)15(13)23-3)16-19-17(24-20-16)10-5-4-6-12(18)7-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGRKSRXYJFIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

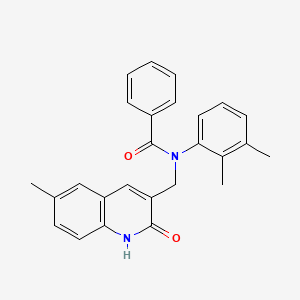
![4-[(E)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]benzoic acid](/img/structure/B7701286.png)
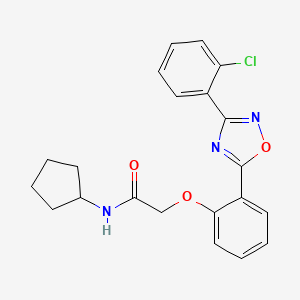
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701292.png)
